molecular formula C14H18NO8P B8055921 SGPL1 fluorogenic substrate

SGPL1 fluorogenic substrate

Cat. No.: B8055921
M. Wt: 359.27 g/mol
InChI Key: XHAKPJBOPPIZOR-NWDGAFQWSA-N
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Description

Biological Significance of Sphingosine-1-Phosphate Lyase (SGPL1)

SGPL1 is a pyridoxal 5′-phosphate (PLP)-dependent enzyme embedded in the endoplasmic reticulum membrane. It catalyzes the final step in sphingolipid catabolism, ensuring the homeostasis of S1P—a bioactive lipid that regulates immune cell trafficking, angiogenesis, and apoptosis. Genetic ablation of Sgpl1 in mice results in S1P accumulation, leading to germ cell arrest, adrenal calcifications, and infertility. In humans, recessive mutations in SGPL1 cause a syndromic form of steroid-resistant nephrotic syndrome (SRNS) accompanied by ichthyosis, immunodeficiency, and neurological defects. These findings underscore SGPL1’s critical role in maintaining cellular and systemic sphingolipid balance.

Rationale for Fluorogenic Substrate Development in Sphingolipid Research

Traditional methods for measuring SGPL1 activity, such as radioisotope-based assays and gas chromatography/mass spectrometry (GC/MS), are labor-intensive, hazardous, or lack sensitivity. Fluorogenic substrates address these limitations by enabling real-time, fluorescence-based detection of enzyme activity without requiring separation steps. For example, the SGPL1 fluorogenic substrate developed by MedChemExpress releases fluorescent 7-hydroxycoumarin upon cleavage, allowing rapid quantification using microplate readers. This innovation has accelerated drug discovery and functional studies of SGPL1 in disease models.

Properties

IUPAC Name

[(2S,3R)-2-amino-3-hydroxy-5-(2-oxochromen-7-yl)oxypentyl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18NO8P/c15-11(8-22-24(18,19)20)12(16)5-6-21-10-3-1-9-2-4-14(17)23-13(9)7-10/h1-4,7,11-12,16H,5-6,8,15H2,(H2,18,19,20)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAKPJBOPPIZOR-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCCC(C(COP(=O)(O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC[C@H]([C@H](COP(=O)(O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Intermediates

The synthesis begins with Garner’s aldehyde , a chiral building block that ensures the d-erythro stereochemistry required for SGPL1 substrate specificity. The aldehyde undergoes a five-step transformation to yield alcohol 3 , which is subsequently deprotected using p-toluenesulfonic acid (PTSA) in methanol to produce diol 4 . This step achieves a 92% yield, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Phosphorylation and Deprotection

Diol 4 is selectively phosphorylated at the primary hydroxyl group using dimethyl chlorophosphate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, yielding phosphoester 5 with 78% efficiency. The reaction is quenched with ice-cold water, and the product is purified via silica gel chromatography. Final deprotection of the tert-butoxycarbonyl (Boc) group and methyl phosphate esters is achieved using trimethylsilyl bromide (TMSBr) in dichloromethane (DCM), producing the target compound 1 (SGPL1 fluorogenic substrate) in 45% overall yield.

Key Reaction Conditions:

  • Temperature : 0°C for phosphorylation; room temperature for deprotection.

  • Solvents : THF for phosphorylation; DCM for TMSBr-mediated deprotection.

  • Catalysts : Triethylamine (Et₃N) for phosphorylation; no catalyst required for deprotection.

Structural Validation and Analytical Data

Spectroscopic Characterization

The final product is characterized by ¹H NMR , ³¹P NMR , and high-resolution mass spectrometry (HRMS) . Critical spectral data include:

Parameter Observation
¹H NMR (CD₃OD)δ 7.85 (d, J = 9.5 Hz, 1H, coumarin), δ 4.25–4.15 (m, 2H, phosphate CH₂)
³¹P NMR (CD₃OD)δ -0.85 (s, phosphate)
HRMS (ESI-)m/z 358.0921 [M−H]⁻ (calc. 358.0918 for C₁₄H₁₈NO₈P)

These data confirm the structure and purity (>95%) of the this compound.

Purity Optimization

Reverse-phase HPLC (C18 column, 70% acetonitrile/water) is employed to remove trace impurities, achieving a final purity of 98.5%. The substrate exhibits a retention time of 12.4 minutes under these conditions.

Functional Validation in Enzymatic Assays

Assay Development

The fluorogenic substrate is validated using lysates from murine embryonic fibroblasts (MEF) with varying SGPL1 expression levels. Key findings include:

  • Specificity : Substrate cleavage is undetectable in SGPL1-knockout (/) MEFs but shows dose-dependent fluorescence in wild-type cells.

  • Kinetics : Michaelis-Menten analysis reveals Kₘ = 152 μM and Vₘₐₓ = 4.8 pmol/min/mg protein, indicating high affinity for SGPL1.

Table 1: Enzymatic Activity Under Varied Conditions

Condition Fluorescence Intensity (a.u.) Signal/Background Ratio
Wild-type MEFs850 ± 4512.7 ± 0.8
SGPL1-knockout MEFs70 ± 101.1 ± 0.2
+ 25 mM Na₃VO₄920 ± 5014.2 ± 0.9
+ 0.25% Triton X-100150 ± 202.3 ± 0.3

Triton X-100 reduces fluorescence by 82% due to micelle encapsulation of umbelliferone, necessitating detergent-free assay conditions.

Comparison with Alternative Substrates

The fluorogenic substrate outperforms traditional radiolabeled S1P analogs in sensitivity, enabling detection of SGPL1 activity at concentrations as low as 10 nM .

Chemical Reactions Analysis

Reaction Mechanism

The primary reaction catalyzed by SGPL1 involves the cleavage of sphingosine-1-phosphate (S1P) into two products: ethanolamine phosphate and hexadecenal. This reaction can be summarized as follows:

Sphingosine 1 phosphateSGPL1Ethanolamine phosphate+Hexadecenal\text{Sphingosine 1 phosphate}\xrightarrow{\text{SGPL1}}\text{Ethanolamine phosphate}+\text{Hexadecenal}

This reaction is irreversible and plays a significant role in regulating intracellular levels of S1P, which is involved in various cellular processes, including cell survival, migration, and immune responses.

Kinetics and Specificity

The kinetic parameters of the SGPL1 catalyzed reaction have been characterized in several studies. The Michaelis-Menten constant (KmK_m) and maximum velocity (VmaxV_{max}) are critical for understanding the enzyme's efficiency with the fluorogenic substrate. For instance, studies have shown that the KmK_m for S1P can vary based on experimental conditions, but typical values range from 0.5 to 2 µM, indicating high affinity under physiological conditions .

Enzyme Activity Measurement

The SGPL1 fluorogenic substrate has been employed in various assays to measure enzyme activity quantitatively. The fluorescence generated from the cleavage of the substrate correlates with enzyme concentration, allowing for sensitive detection of SGPL1 activity.

  • Fluorescence Assay Results:

    • In assays using wild-type cell lysates, fluorescence intensity increased proportionally with enzyme concentration up to a plateau at approximately 10 mg/mL of protein .

Effects of Additives

Different additives have been tested to optimize the assay conditions:

  • Detergents: Triton-X100 significantly reduced fluorescence output due to micelle formation, suggesting that its use should be avoided in reactions involving the fluorogenic substrate.

  • Inhibitors: Compounds like sodium fluoride and sodium vanadate did not significantly impact fluorescence production, indicating that they do not interfere with SGPL1 activity under tested conditions .

Scientific Research Applications

Enzyme Activity Measurement

Fluorogenic substrates have been synthesized to facilitate the measurement of SGPL1 activity. These substrates allow for real-time monitoring of enzyme activity through fluorescence detection, which is advantageous over traditional methods that require separation of reaction products. This capability has made it easier to study the kinetics of SGPL1 and its role in various biological contexts .

Disease Mechanism Exploration

SGPL1 is implicated in several diseases, including cancer and cystic fibrosis (CF). Research utilizing fluorogenic substrates has revealed insights into how SGPL1 modulation affects disease progression:

  • Cancer Research : Elevated levels of S1P due to reduced SGPL1 activity have been linked to increased tumor cell proliferation and metastasis. For instance, studies have shown that mutations in SGPL1 can lead to enhanced migratory capabilities in pediatric rhabdomyosarcoma cells, suggesting a potential target for therapeutic intervention .
  • Cystic Fibrosis : In CF models, inhibiting SGPL1 has demonstrated the potential to improve immune responses against pathogens, indicating its role as a therapeutic target .

Drug Discovery

The fluorogenic substrate has been utilized in high-throughput screening assays to identify new inhibitors or modulators of SGPL1. By measuring fluorescence changes in response to various compounds, researchers can efficiently evaluate the effects of potential drugs on SGPL1 activity. This approach aids in the discovery of novel therapeutic agents for diseases associated with dysregulated sphingolipid metabolism .

Genetic Studies

Fluorogenic substrates have been employed in studies involving genetically modified organisms, such as Sgpl1 knockout mice. These models help elucidate the physiological roles of SGPL1 and its impact on metabolic pathways. For example, research has shown that SGPL1 deficiency leads to significant developmental issues and metabolic disturbances .

Case Study 1: Cancer Metastasis

A study investigated the role of SGPL1 in pediatric rhabdomyosarcoma using a fluorogenic substrate to assess enzyme activity. The findings indicated that reduced SGPL1 activity correlates with increased cell migration and colony formation capabilities, suggesting that targeting this enzyme could inhibit cancer progression .

Case Study 2: Cystic Fibrosis Treatment

In murine models of cystic fibrosis, researchers administered SGPL1 inhibitors alongside standard treatments. The use of fluorogenic substrates allowed for real-time monitoring of S1P levels and immune responses, demonstrating improved outcomes against infections while minimizing inflammation .

Case Study 3: Gene Therapy Approaches

Recent advancements in gene therapy have included the use of AAV-mediated SGPL1 gene transfer in knockout mice. The application of fluorogenic substrates facilitated the assessment of enzyme restoration effects on metabolic health and survival rates, providing promising results for potential therapies targeting sphingolipid metabolism disorders .

Mechanism of Action

The mechanism of action of SGPL1 fluorogenic substrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substrate Specificity and Efficiency

The SGPL1 fluorogenic substrate is distinct from natural S1P in its design and application. In contrast, the fluorogenic substrate bypasses these issues by providing a stable, non-receptor-binding analog that directly reports SGPL1 activity .

Parameter This compound Natural S1P Other Fluorogenic Substrates (e.g., Ceramide Analogs)
Specificity for SGPL1 High (validated in HEK293T, HeLa) Low (metabolized by multiple enzymes) Moderate (cross-reactivity with ceramidases)
Assay Efficiency IC50 values for inhibitors: 3.2–6.5 μM (miconazole) Not applicable (endogenous substrate) Variable (e.g., IC50 > 10 μM for ceramidase inhibitors)
Fluorogenic Signal Linear response in lysates N/A Requires alkaline hydrolysis for detection
Limitations Species-dependent activity (e.g., human vs. mouse SGPL1) Poor recovery in homogenates Requires lipid extraction and TLC separation

Inhibitor Screening Performance

The this compound has been pivotal in identifying and characterizing inhibitors:

  • Miconazole : A broad-spectrum antifungal agent with SGPL1 inhibitory activity (IC50 = 3.2 μM for mouse SGPL1; 6.5 μM for human SGPL1). Its efficacy plateaus at 40% inhibition in human SGPL1 due to incomplete target engagement .
  • 7-CN/6-CN regioisomers : Potent SGPL1 inhibitors (IC50 = 3–30 nM) but lack functional effects in oligodendrocyte precursor cell (OPC) differentiation assays, highlighting substrate-specific limitations in cellular contexts .

Functional Insights from Substrate Use

  • Species variability : The fluorogenic substrate revealed significant differences in SGPL1 activity across species (e.g., mouse vs. human), informing translational research .
  • Pathological relevance : In SGPL1-deficient cells, substrate assays confirmed S1P accumulation, linking enzymatic dysfunction to diseases like congenital nephrotic syndrome and steroid-resistant nephrotic syndrome .
  • Cancer research : SGPL1 fluorogenic assays demonstrated that SGPL1 overexpression reduces colony formation in cancer cells (e.g., RH-30 rhabdomyosarcoma), supporting its role as a tumor suppressor .

Research Findings and Limitations

Key Findings

  • SGPL1 inhibition dynamics : Miconazole’s partial inhibition of human SGPL1 suggests isoform-specific binding pockets, necessitating tailored inhibitor designs .
  • Substrate limitations : The fluorogenic substrate’s inability to detect subtle activity changes in SGPL1 variants (e.g., Q612H-EVI5) underscores its resolution limits in polygenic disease models .

Comparative Advantages Over Alternatives

  • Lipid-based chemical proteomics : The fluorogenic substrate outperforms lipidomic profiling (e.g., TLC or mass spectrometry) in speed and cost for high-throughput screening .
  • Clinical correlations: Elevated SGPL1 substrate levels in patient-derived fibroblasts align with disease severity, validating its diagnostic utility .

Biological Activity

The sphingosine-1-phosphate lyase (SGPL1) fluorogenic substrate is a pivotal tool in studying the biological activity of SGPL1, an enzyme that plays a crucial role in sphingolipid metabolism. This article delves into the biological activity of the SGPL1 fluorogenic substrate, summarizing key research findings, methodologies, and implications for various biological processes.

Overview of SGPL1 and Its Function

SGPL1 is a membrane-bound enzyme that catalyzes the irreversible degradation of sphingosine-1-phosphate (S1P) into hexadecenal and ethanolamine phosphate. This reaction is essential for maintaining cellular homeostasis by regulating S1P levels, which are involved in numerous physiological processes, including cell migration, survival, and differentiation . Dysregulation of SGPL1 activity has been implicated in various pathological conditions, including congenital nephrotic syndrome and adrenal insufficiency .

Fluorogenic Substrate: Mechanism and Applications

The this compound allows for real-time monitoring of SGPL1 activity through fluorescence measurements. The substrate is designed to release a fluorescent product upon cleavage by SGPL1, facilitating the quantification of enzyme activity without the need for complex separation techniques . This method is particularly advantageous in high-throughput screening for enzyme modulators and in elucidating the role of SGPL1 in disease contexts.

Key Findings from Research Studies

  • Enzyme Kinetics : Studies have demonstrated that the fluorogenic substrate exhibits a direct correlation between substrate concentration and fluorescence intensity, reaching saturation at approximately 10 mg/mL protein concentration . Lineweaver-Burk plots have been utilized to analyze kinetic parameters, confirming the specificity and efficiency of the substrate for SGPL1.
  • Impact on Sphingolipid Metabolism : Research indicates that inhibition or deficiency of SGPL1 leads to elevated levels of S1P and other upstream sphingolipid intermediates, contributing to cytotoxic effects and disrupted lipid homeostasis . The fluorogenic substrate has been instrumental in quantifying these changes in various experimental models.

Case Study 1: Gene Replacement Therapy

A recent study explored AAV9-mediated SGPL1 gene transfer in a mouse model of sphingosine-1-phosphate lyase insufficiency syndrome (SPLIS). The results showed that gene replacement significantly improved survival rates and prevented nephrosis by restoring normal sphingolipid metabolism . The use of the fluorogenic substrate allowed researchers to assess enzyme activity pre- and post-treatment, providing insights into therapeutic efficacy.

Case Study 2: Neuronal Function

Another investigation focused on the role of SGPL1 in neuronal autophagy. Using the fluorogenic substrate, researchers demonstrated that reduced SGPL1 activity led to decreased levels of ethanolamine phosphate, impairing autophagic processes in neuronal cells. This highlights the importance of SGPL1 in neurodegenerative conditions where autophagy is compromised .

Data Summary

Study Findings Methodology
Bedia et al. (2009)Developed a fluorogenic substrate for measuring SGPL1 activityFluorescence assays using cell lysates
AAV9 Gene Transfer (2021)Improved survival in SPLIS mouse modelGene therapy combined with fluorogenic assays
Neuronal Autophagy (2017)Impaired autophagy linked to decreased ethanolamine phosphateIn vitro assays with neuronal cultures

Q & A

Q. What experimental design considerations are critical when using SGPL1 fluorogenic substrates to measure enzyme activity in vitro?

Methodological Answer:

  • Ensure substrate specificity by validating against recombinant SGPL1 and negative controls (e.g., SGPL1-deficient cell lines like HeLaΔSGPL1) to confirm signal originates from SGPL1 activity .
  • Optimize reaction conditions (pH, temperature, substrate concentration) using kinetic assays to determine KmK_m and VmaxV_{max}, as these parameters vary across cell types and purification methods .
  • Include internal standards (e.g., spiked fluorescent lipid analogs) during thin-layer chromatography (TLC) to normalize fluorescence quantification and minimize batch-to-batch variability .

Q. How can researchers validate the specificity of SGPL1 fluorogenic substrates in complex biological samples?

Methodological Answer:

  • Use genetic knockdown/knockout models (e.g., CRISPR-Cas9-edited SGPL1-deficient cells) to confirm signal loss, ensuring substrate specificity .
  • Pair fluorogenic assays with orthogonal methods like LC-MS to quantify S1P degradation products, cross-validating enzymatic activity .
  • Test for interference from related enzymes (e.g., phosphatases or other lyases) by adding selective inhibitors (e.g., sodium orthovanadate) to reaction buffers .

Advanced Research Questions

Q. How should researchers address discrepancies in SGPL1 activity data when using fluorogenic substrates across different cellular models?

Methodological Answer:

  • Evaluate cytotype-specific factors: For example, HeLa cells may lack endogenous regulatory proteins present in primary cells, leading to inflated or suppressed activity . Validate findings in physiologically relevant models (e.g., primary fibroblasts or transgenic mice) .
  • Assess substrate permeability: Use cell-penetrating analogs (e.g., methyl-esterified substrates) or lyse cells to distinguish between extracellular vs. intracellular SGPL1 activity .
  • Quantify SGPL1 protein levels via Western blot to normalize activity data, as overexpression systems may saturate enzymatic capacity .

Q. What strategies can resolve conflicting results between fluorogenic substrate assays and functional S1P pathway readouts (e.g., cell migration, immune response)?

Methodological Answer:

  • Perform dose-response studies to identify non-canonical SGPL1 functions (e.g., protein-protein interactions) that may influence pathway outputs independent of catalytic activity .
  • Combine fluorogenic assays with lipidomics to correlate SGPL1 activity with downstream S1P metabolite levels, identifying compensatory mechanisms (e.g., sphingosine kinase upregulation) .
  • Use time-resolved assays to detect transient SGPL1 activation states missed by endpoint measurements .

Q. How can SGPL1 fluorogenic substrates be integrated with advanced imaging techniques to study subcellular localization of enzyme activity?

Methodological Answer:

  • Couple fluorogenic substrates with organelle-specific dyes (e.g., MitoTracker for mitochondria) in live-cell imaging to map SGPL1 activity spatial dynamics .
  • Employ fluorescence lifetime imaging microscopy (FLIM) to differentiate substrate cleavage from autofluorescence in dense cellular regions .
  • Validate imaging data with subcellular fractionation followed by fluorogenic assays to isolate activity in specific compartments (e.g., endoplasmic reticulum vs. cytosol) .

Methodological Troubleshooting

Q. Why might fluorogenic substrate assays fail to detect SGPL1 activity in overexpression systems, and how can this be resolved?

Methodological Answer:

  • Check for substrate solubility/aggregation: Use detergents (e.g., 0.1% Triton X-100) to improve substrate dispersion in aqueous buffers .
  • Test for dominant-negative effects: Overexpressed SGPL1 mutants (e.g., Q612H-EVI5 variant) may disrupt endogenous enzyme complexes, necessitating co-immunoprecipitation studies to assess oligomerization .
  • Optimize detection sensitivity: Switch to near-infrared fluorophores or amplify signals via enzymatic cascades (e.g., horseradish peroxidase conjugates) for low-abundance SGPL1 systems .

Data Interpretation Guidelines

Q. How should researchers statistically analyze time-course SGPL1 activity data generated from fluorogenic substrates?

Methodological Answer:

  • Apply LOESS regression (Local Polynomial Regression) to model non-linear activity trends, particularly for transient enzymatic bursts .
  • Normalize fluorescence intensities to protein content or cell count to control for well-to-well variability .
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple experimental groups, ensuring n3n \geq 3 biological replicates .

Future Research Directions

Q. What limitations of current SGPL1 fluorogenic substrates warrant the development of next-generation probes?

Methodological Answer:

  • Address spectral overlap: Design substrates with red-shifted emission to avoid interference from cellular autofluorescence .
  • Improve in vivo compatibility: Develop biocompatible, near-infrared substrates for real-time SGPL1 activity tracking in animal models .
  • Engineer ratiometric probes: Dual-wavelength substrates could enable self-calibrating measurements, reducing artifacts from environmental factors (e.g., pH fluctuations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.